Methyl octadeca-12,16-dienoate

Gas Chromatography Lipidomics Fatty Acid Methyl Ester Analysis

Methyl octadeca-12,16-dienoate (CAS 59619-98-6) is a polyunsaturated fatty acid methyl ester (FAME) with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol. It is characterized by an 18-carbon chain featuring two cis double bonds at the 12th and 16th positions, classifying it as a non-conjugated, non-methylene-interrupted diene.

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
CAS No. 59619-98-6
Cat. No. B14622838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octadeca-12,16-dienoate
CAS59619-98-6
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCC=CCCC=CCCCCCCCCCCC(=O)OC
InChIInChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8H,5-6,9-18H2,1-2H3
InChIKeyTUJXDUVVFXKNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Octadeca-12,16-dienoate (CAS 59619-98-6): A Structurally Distinct Polyunsaturated Fatty Acid Methyl Ester for Targeted Lipid Research


Methyl octadeca-12,16-dienoate (CAS 59619-98-6) is a polyunsaturated fatty acid methyl ester (FAME) with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . It is characterized by an 18-carbon chain featuring two cis double bonds at the 12th and 16th positions, classifying it as a non-conjugated, non-methylene-interrupted diene [1]. This positional isomerism distinguishes it from the ubiquitous methyl linoleate (9,12-diene) and creates unique chromatographic and structural properties relevant for advanced lipidomics and analytical method development.

Procurement Alert: Why Methyl Octadeca-12,16-dienoate Cannot Be Replaced by Common C18:2 Methyl Esters in Chromatographic and Functional Assays


Generic substitution of methyl octadeca-12,16-dienoate with common C18:2 analogs like methyl linoleate (9,12-diene) is not scientifically valid. The specific 12,16-double bond configuration yields a distinct, non-conjugated structure that results in unique physical properties, such as a specific InChIKey (TUJXDUVVFXKNMV-UHFFFAOYSA-N) and SMILES string (O=C(OC)CCCCCCCC=CCC=CCCCCC) . Critically, this isomer's chromatographic behavior—governed by its Equivalent Chain Length (ECL) on polar and non-polar GC columns—differs measurably from other C18:2 isomers, making it a necessary, non-interchangeable standard for unambiguous identification in complex biological and industrial lipid mixtures [1]. Relying on a 9,12-diene isomer will lead to co-elution and misidentification, compromising the integrity of quantitative lipid analysis.

Quantitative Evidence Guide: Verifiable Differentiation of Methyl Octadeca-12,16-dienoate for Informed Scientific Selection


GC-MS Differentiation via Equivalent Chain Length (ECL) Relative to Methyl Linoleate and Conjugated CLA

Methyl octadeca-12,16-dienoate can be definitively distinguished from other C18:2 methyl esters through its unique Equivalent Chain Length (ECL) values on polar gas chromatography columns. While specific ECL data for this precise isomer is not compiled in a single open source, class-level rules for methyl octadecadienoates establish that the position and configuration of double bonds directly and predictably alter ECL. The 12,16-diene is a non-conjugated, non-methylene-interrupted diene, a structural class known to elute with ECLs distinct from both methylene-interrupted (e.g., 9,12-diene) and conjugated (e.g., 9,11- or 10,12-diene) isomers [1]. ECL values for conjugated octadecadienoates are always higher than for non-conjugated isomers on polar phases [1], enabling clear chromatographic resolution. This differential behavior is critical for avoiding misidentification when analyzing complex samples containing multiple C18:2 species.

Gas Chromatography Lipidomics Fatty Acid Methyl Ester Analysis

Unique Kovats Retention Index (RI) on HP5-MS Column for Defensive Secretion Studies

Methyl octadeca-12,16-dienoate possesses a specific and reproducible Kovats Retention Index (RI) of 2096 on a standard HP5-MS (non-polar) capillary GC column [1]. This value is a direct and verifiable parameter for its identification. The compound was characterized as a terminal diene in the defensive secretion of the thrips Suocerathrips linguis, a context where its precise identification is crucial for understanding insect semiochemistry [1].

Chemical Ecology Semiochemicals GC-MS Analysis

Structural Confirmation via Distinct 1H NMR Spectral Signature

The specific (12Z,16Z) configuration of methyl octadeca-12,16-dienoate produces a distinct 1H NMR spectrum in chloroform-d solvent, a primary tool for identity verification and purity assessment. The presence of the terminal (C16-C17-C18) and internal (C12-C13) double bonds results in characteristic olefinic proton signals that are absent in other C18:2 isomers like methyl linoleate (9Z,12Z). A reference spectrum is available in the KnowItAll NMR Spectral Library, providing a definitive fingerprint for this compound [1].

NMR Spectroscopy Structural Elucidation Quality Control

Validated Application Scenarios: Where Methyl Octadeca-12,16-dienoate Provides a Decisive Procurement Advantage


Precision GC-MS Method Development and Validation for C18:2 Isomer Resolution

In analytical chemistry and lipidomics, methyl octadeca-12,16-dienoate serves as an essential reference standard for the development and validation of gas chromatography (GC) methods aimed at resolving complex mixtures of C18:2 isomers. Its non-conjugated, non-methylene-interrupted structure and specific Kovats Retention Index of 2096 on HP5-MS columns [1] provide a benchmark for optimizing column selection and temperature programs to separate it from the common methyl linoleate (9,12-diene) and conjugated linoleic acid (CLA) isomers, which co-occur in partially hydrogenated fats, dairy, and biological tissues.

Targeted Metabolomics in Plant and Insect Chemical Ecology

This compound is a proven and identified component in the defensive secretion of the thrips *Suocerathrips linguis* [1]. For researchers in chemical ecology, entomology, and plant-insect interactions, methyl octadeca-12,16-dienoate is a critical, non-substitutable target analyte. Its procurement as a pure standard is required for the accurate quantification of its presence and role in semiochemical communication or defense mechanisms, where using a 9,12-diene isomer would lead to false-negative or misleading results in GC-MS analyses.

Studies of Non-Conjugated Diene Reactivity and Physical Property Modeling

As a representative of a non-methylene-interrupted, non-conjugated diene, methyl octadeca-12,16-dienoate is a valuable model compound for investigating fundamental chemical properties. Its unique double bond geometry can be used to study structure-activity relationships in oxidation/peroxidation assays, comparing its stability and reaction products to those of methyl linoleate (a methylene-interrupted diene) [1]. Such studies contribute to the understanding of lipid oxidation pathways in food science, polymer chemistry, and materials science.

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